molecular formula C14H4F4N2O4 B13765237 1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione CAS No. 56973-16-1

1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione

Cat. No.: B13765237
CAS No.: 56973-16-1
M. Wt: 340.19 g/mol
InChI Key: SUPCLWXGARWYKB-UHFFFAOYSA-N
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Description

1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a tetrafluorophenyl group and a dioxopyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of a tetrafluorophenyl-substituted pyrrole with a dioxopyrrol derivative under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione is unique due to its tetrafluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .

Properties

CAS No.

56973-16-1

Molecular Formula

C14H4F4N2O4

Molecular Weight

340.19 g/mol

IUPAC Name

1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione

InChI

InChI=1S/C14H4F4N2O4/c15-9-10(16)13(19-5(21)1-2-6(19)22)12(18)14(11(9)17)20-7(23)3-4-8(20)24/h1-4H

InChI Key

SUPCLWXGARWYKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)C2=C(C(=C(C(=C2F)F)F)N3C(=O)C=CC3=O)F

Origin of Product

United States

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